tert-Butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-[(pyridin-2-ylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-11-7-5-8-13(19)12-18-14-9-4-6-10-17-14/h4,6,9-10,13H,5,7-8,11-12H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZURKQRKOAQWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155430 | |
| Record name | 1,1-Dimethylethyl 2-[(2-pyridinylamino)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-19-4 | |
| Record name | 1,1-Dimethylethyl 2-[(2-pyridinylamino)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887588-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-[(2-pyridinylamino)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate typically involves the reaction of 2-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate piperidine derivative, which is then treated with tert-butyl chloroformate to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the pyridine ring or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives with reduced pyridine rings.
Substitution: Piperidine derivatives with various substituents.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. It has shown promise in modulating biological pathways and influencing cellular processes.
Medicine: Research has explored the use of this compound in the development of new therapeutic agents. Its derivatives have been investigated for their potential anti-inflammatory, analgesic, and antiviral properties.
Industry: In the chemical industry, the compound is utilized in the synthesis of advanced materials and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which tert-Butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phosphonate-Containing Piperidine Derivatives
Compounds such as tert-butyl 2-((benzo[b]thiophene-3-carboxamido)(diethoxyphosphoryl)methyl)piperidine-1-carboxylate (4h-1/4h-2) and tert-butyl 2-((diethoxyphosphoryl)(2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate (4i-1/4i-2) () share the piperidine-carboxylate core but incorporate phosphonate and heterocyclic substituents. Key differences include:
- Synthesis Yields : 4h-1 (73%) and 4i-1 (60%) demonstrate higher yields compared to their isomers (44% and 33%, respectively), likely due to steric or electronic effects during synthesis .
- Physical Properties : These compounds are colorless solids, contrasting with photoredox-synthesized analogs that are oils .
- Biological Relevance : Such phosphonate derivatives are designed as metallo-β-lactamase inhibitors, highlighting the role of the phosphoryl group in enzyme interaction .
Photoredox-Synthesized Cyclobutane Derivatives
tert-Butyl 2-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (21) () features a cyclobutylmethoxycarbonyl group. Key distinctions:
Pyrimidine and Trifluoromethyl-Substituted Analogs
- tert-Butyl 2-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate () incorporates a trifluoromethyl group, improving metabolic stability and lipophilicity compared to the pyridin-2-ylamino group .
Comparative Data Table
Biological Activity
Overview
tert-Butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. Its molecular formula is with a molecular weight of approximately 291.39 g/mol. This compound is recognized for its biological activity, especially in cancer treatment, due to its interaction with critical cellular pathways.
The primary mechanism of action for this compound involves inhibition of the PI3K/AKT/mTOR pathway , which plays a crucial role in cell growth, proliferation, and survival. By targeting this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth. This mechanism is vital for the development of small-molecule anticancer drugs, as it allows for selective targeting of malignant cells while sparing normal cells.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant anticancer activity:
- Cell Line Studies : In vitro studies demonstrated that this compound can effectively reduce cell viability in various cancer cell lines, including breast and lung cancer models. The IC50 values indicate a potent effect comparable to established chemotherapeutics like doxorubicin.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis markers, such as Annexin V positivity and caspase activation, confirming its pro-apoptotic effects on cancer cells.
- In Vivo Efficacy : Animal model studies have indicated that administration of this compound significantly reduces tumor size and improves survival rates compared to control groups.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Pyridine Ring | Essential for target binding and activity modulation |
| Piperidine Backbone | Contributes to overall stability and bioavailability |
| Tert-butyl Group | Enhances lipophilicity, improving membrane permeability |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Lung Cancer : A recent study published in Cancer Research demonstrated that this compound effectively inhibited tumor growth in xenograft models of non-small cell lung cancer (NSCLC). The results indicated a significant reduction in tumor volume and weight compared to untreated controls (p < 0.05).
- Combination Therapy : Another investigation explored the use of this compound in combination with standard chemotherapy agents. The findings suggested enhanced efficacy and reduced side effects, indicating its potential as an adjuvant therapy.
- Mechanistic Insights : A detailed mechanistic study utilizing proteomic analysis revealed that this compound alters the expression of key proteins involved in apoptosis and cell cycle regulation, further elucidating its role in cancer therapy.
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate in laboratory settings?
Answer:
- Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 or ABEK-P2) for high-exposure scenarios; P95 masks suffice for minimal exposure .
- Skin/Eye Protection: Wear chemical-resistant gloves (e.g., nitrile) and safety goggles. Ensure eyewash stations and emergency showers are accessible .
- Storage: Store in cool, dry conditions away from strong oxidizers. Stability is maintained under inert atmospheres (e.g., nitrogen) .
- Waste Disposal: Follow institutional guidelines for hazardous organic waste, prioritizing neutralization or incineration .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Answer:
Q. How is the compound characterized structurally and spectroscopically?
Answer:
- NMR Spectroscopy: 1H/13C NMR confirms piperidine and pyridine ring geometries, with characteristic shifts for the tert-butyl group (~1.4 ppm in 1H NMR) and carbamate carbonyl (~155 ppm in 13C NMR) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 306.2) .
- X-ray Crystallography: SHELX software refines crystal structures, resolving hydrogen-bonding networks (e.g., N–H···O interactions) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
Answer:
- Cross-Validation: Compare experimental NMR/IR data with DFT-optimized structures (e.g., using Gaussian or ORCA). Adjust solvent parameters in simulations to match experimental conditions .
- Crystallographic Analysis: Use SHELXL to refine X-ray structures, identifying potential conformational isomers or crystal packing effects that may skew spectroscopic interpretations .
- Dynamic Effects: Conduct variable-temperature NMR to detect rotameric equilibria or solvent-induced shifts .
Q. What experimental strategies are effective for evaluating the compound’s biological activity?
Answer:
- Target Screening: Perform in vitro assays (e.g., enzyme inhibition, receptor binding) using recombinant proteins. Prioritize kinases or GPCRs due to the pyridine-piperidine scaffold’s prevalence in inhibitors .
- SAR Studies: Synthesize analogs with modified pyridine substituents or piperidine N-protecting groups to map pharmacophore requirements .
- ADME Profiling: Use Caco-2 cell models for permeability studies and microsomal stability assays to assess metabolic liabilities .
Q. How can hydrogen-bonding patterns in the crystal structure inform reactivity or solubility predictions?
Answer:
- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D, R22(8) motifs) and correlate with solubility in polar solvents .
- Solubility Prediction: Use Hansen solubility parameters derived from crystal packing density and H-bond donor/acceptor counts .
- Reactivity Insights: Identify labile protons (e.g., NH in pyridin-2-ylamino) prone to deprotonation or nucleophilic attack under basic conditions .
Q. What conditions destabilize the compound, and how can degradation pathways be mitigated?
Answer:
- Instability Triggers: Exposure to strong oxidizers (e.g., peroxides) or prolonged heating (>100°C) accelerates decomposition .
- Degradation Products: Monitor via LC-MS for Boc-deprotected piperidine or oxidized pyridine derivatives .
- Mitigation Strategies: Store under argon, add radical scavengers (e.g., BHT), or use low-temperature reaction conditions (<0°C) for acid-sensitive steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
